![molecular formula C24H26N2O5 B2462400 Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-43-5](/img/structure/B2462400.png)
Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
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Description
Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications
- Application : Researchers have demonstrated a novel non-contact approach using optical tweezers to control FRET. By varying the intensity of a laser beam, they accelerated energy transfer between fluorescent molecules. This technique could find applications in microchemistry, quantum dots, and photochemistry .
- Application : Investigating the role of sialic acid residues in recombinant and natural urinary EPO can enhance anti-doping analytical methods. Understanding the structural aspects of EPO contributes to fair sportsmanship and drug testing .
- Application : Advancements in technology allow us to study biological changes after death. These insights aid forensic investigations, providing data crucial for legal and medical contexts .
Optical Tweezers and Förster Resonance Energy Transfer (FRET)
Anti-Doping Analysis
Forensic Science Research on Death
properties
IUPAC Name |
ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-5-30-24(29)17(4)31-21-8-6-7-20-19(21)9-10-26(23(20)28)14-22(27)25-18-12-15(2)11-16(3)13-18/h6-13,17H,5,14H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGLCQQOZQKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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